5-bromoquinolin-8-amine hydrochloride molecular weight
5-bromoquinolin-8-amine hydrochloride molecular weight
An In-depth Technical Guide to 5-Bromoquinolin-8-amine Hydrochloride: Core Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 5-bromoquinolin-8-amine hydrochloride, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's core physicochemical properties, with a primary focus on its molecular weight of 259.53 g/mol .[1] We will explore a logical and illustrative synthetic pathway, methods for analytical validation, and the compound's significant applications as a versatile building block in the synthesis of novel bioactive molecules. Furthermore, this guide outlines essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The insights provided are grounded in established chemical principles and supported by authoritative sources to empower researchers in their scientific endeavors.
Introduction: The Quinoline Privileged Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[2][3] This structure is a cornerstone in the design of numerous synthetic compounds with a wide spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Derivatives of 8-aminoquinoline and 8-hydroxyquinoline, in particular, have garnered significant attention for their potent biological activities and their ability to chelate metal ions, a property leveraged in both therapeutic and diagnostic applications.[2][5] 5-Bromoquinolin-8-amine hydrochloride serves as a crucial functionalized intermediate, offering two distinct reactive sites—the amine and bromo groups—for the strategic development of more complex and targeted molecular architectures.
Physicochemical and Structural Characterization
The precise characterization of a chemical compound is fundamental to its application in research. The key properties of 5-bromoquinolin-8-amine hydrochloride and its corresponding free base are summarized below. The hydrochloride salt is formed by the protonation of the basic quinoline nitrogen, which enhances the compound's solubility in aqueous media—a common strategy in drug development.
Table 1: Core Physicochemical Properties
| Property | 5-Bromoquinolin-8-amine Hydrochloride | 5-Bromoquinolin-8-amine (Free Base) |
| IUPAC Name | 5-bromoquinolin-8-amine;hydrochloride | 5-bromoquinolin-8-amine |
| CAS Number | 297760-76-0[1] | 53472-18-7[6][7] |
| Molecular Formula | C₉H₇BrN₂·HCl[1] | C₉H₇BrN₂[6][7] |
| Molecular Weight | 259.53 g/mol [1] | 223.07 g/mol [6][7] |
| Appearance | Solid (form may vary) | White to orange/green powder/crystal |
| Melting Point | Not specified | 109-110 °C[7] |
| Exact Mass | Not specified | 221.97926 Da[6] |
Chemical Structures:
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Figure 1 (A): 5-Bromoquinolin-8-amine (Free Base)
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Figure 1 (B): 5-Bromoquinolin-8-amine Hydrochloride
(Chemical structure images would be placed here in a formal document)
Synthesis and Purification
The synthesis of 5-bromoquinolin-8-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves the regioselective bromination of a quinoline precursor, followed by the formation of the hydrochloride salt.
Synthetic Strategy
A logical approach to synthesizing the target compound begins with a suitable 8-substituted quinoline. One common method is the direct electrophilic bromination of 8-aminoquinoline. The amino group is an activating group, directing electrophiles to the ortho and para positions (positions 7 and 5). By carefully controlling the stoichiometry and reaction conditions, bromination can be directed primarily to the 5-position. An alternative pathway involves the bromination of 8-hydroxyquinoline, followed by conversion of the hydroxyl group to an amine, though this is a more circuitous route.
The final and critical step is the conversion of the purified 5-bromoquinolin-8-amine free base into its hydrochloride salt. This is typically achieved by treating a solution of the amine in an organic solvent with hydrochloric acid, causing the salt to precipitate.[8]
Illustrative Experimental Protocol
Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of 5-Bromoquinolin-8-amine (Free Base)
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In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-aminoquinoline in a suitable solvent such as chloroform or glacial acetic acid.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of one equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, dissolved in the same solvent, dropwise over 30-60 minutes. The use of NBS is often preferred as it is easier to handle and can lead to more selective reactions than liquid bromine.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess acid and bromine.
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Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
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Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude 5-bromoquinolin-8-amine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure free base.
Step 3: Formation of 5-Bromoquinolin-8-amine Hydrochloride
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Dissolve the purified free base in a minimal amount of a dry organic solvent, such as diethyl ether or isopropanol.
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Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash with a small amount of cold, dry solvent (e.g., diethyl ether), and dry under vacuum to yield pure 5-bromoquinolin-8-amine hydrochloride.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-bromoquinolin-8-amine HCl.
Analytical Validation
Confirming the identity and purity of the final product is a non-negotiable step in chemical synthesis. A combination of spectroscopic and analytical techniques should be employed.
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Mass Spectrometry (MS): Analysis of the compound would reveal a characteristic isotopic pattern for the molecular ion of the free base (C₉H₇BrN₂) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, with peaks appearing at m/z ≈ 222 and 224.[6]
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¹H NMR Spectroscopy: The proton NMR spectrum would show a distinct set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system, along with a signal for the amine protons.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching (typically below 600 cm⁻¹).
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Melting Point Analysis: A sharp melting point for the purified free base, consistent with the literature value (109-110 °C), indicates high purity.[7]
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the synthesized compound.
Applications in Research and Drug Development
5-Bromoquinolin-8-amine hydrochloride is not typically an end-product but rather a highly valuable intermediate for constructing more elaborate molecules.
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Versatile Chemical Intermediate: The molecule possesses two key reactive handles. The primary amine at the 8-position can be readily functionalized through acylation, alkylation, or diazotization reactions. The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]
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Precursor for Bioactive Molecules: The 8-hydroxyquinoline scaffold, a close analogue, is known for its wide range of pharmacological applications, including roles as anticancer, anti-HIV, antifungal, and neuroprotective agents.[2][4] By using 5-bromoquinolin-8-amine as a starting material, researchers can synthesize novel libraries of compounds built upon this privileged core, exploring new structure-activity relationships (SAR).
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Metal Chelation and Sensing: Quinoline derivatives containing heteroatoms at the 8-position (like nitrogen, oxygen, or sulfur) are excellent chelating agents for metal ions.[9][10] While the amine itself is a weaker chelator than a hydroxyl or thiol group, it serves as a precursor to ligands used in analytical chemistry for detecting heavy metals or in the development of metal-modulating therapeutics.[10]
Safety, Handling, and Storage
Proper handling of 5-bromoquinolin-8-amine hydrochloride is essential for laboratory safety. The following guidelines are based on data for the free base and general best practices for quinoline derivatives.
Hazard Identification
Based on GHS classifications for the free base, the compound should be treated as:
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Harmful if swallowed (Acute toxicity, oral)[6]
-
Causes skin irritation [6]
-
Causes serious eye irritation [6]
-
May cause respiratory irritation [6]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Eyewash stations and safety showers should be readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]
-
Handling Practices: Avoid generating dust.[12] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12] Avoid ingestion and inhalation.[11]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]
Conclusion
5-Bromoquinolin-8-amine hydrochloride is a fundamentally important reagent in the field of chemical and pharmaceutical sciences. With a definitive molecular weight of 259.53 g/mol , this compound provides a reliable and versatile platform for synthetic innovation. Its dual-functional nature allows for sequential and site-selective modifications, making it an ideal starting point for the discovery of novel therapeutics, chemical sensors, and other advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in research and development.
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